8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid
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Overview
Description
8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C16H13NO2S and a molecular weight of 283.35 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid typically involves the condensation of 2-thiophenecarboxaldehyde with 8-ethylquinoline-4-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol . The reaction mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include various quinoline and thiophene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its biological effects. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid
- 2-(2-Thienyl)quinoline-4-carboxylic acid
- 8-Ethylquinoline-4-carboxylic acid
Uniqueness
8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid is unique due to the presence of both the ethyl group and the thienyl group, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
8-ethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-2-10-5-3-6-11-12(16(18)19)9-13(17-15(10)11)14-7-4-8-20-14/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBPKJGATHKMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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